molecular formula C13H27NO B13015741 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol

2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol

Cat. No.: B13015741
M. Wt: 213.36 g/mol
InChI Key: BQGYIJXCKRVMCN-UHFFFAOYSA-N
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Description

2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the following steps:

    Formation of the tert-butylcyclohexylamine: This can be achieved by the alkylation of cyclohexylamine with tert-butyl halides under basic conditions.

    Amination Reaction: The tert-butylcyclohexylamine is then reacted with an appropriate propanol derivative, such as 1-chloropropanol, under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the tert-butyl and propanol groups.

    tert-Butylamine: Contains the tert-butyl group but lacks the cyclohexane ring and propanol chain.

    Propanolamines: Similar in having the propanol chain but differ in the substituents on the amino group.

Uniqueness

2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to its combination of a cyclohexane ring, tert-butyl group, and propanol chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-[(2-tert-butylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(9-15)14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3

InChI Key

BQGYIJXCKRVMCN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCCC1C(C)(C)C

Origin of Product

United States

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